molecular formula C15H20F2N4O B12271772 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine

Cat. No.: B12271772
M. Wt: 310.34 g/mol
InChI Key: KOHBZCJBWDPOOX-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a piperidine moiety, which in turn is substituted with a difluoropiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with piperidine-1-carbonyl chloride under anhydrous conditions to form the intermediate. This intermediate is then coupled with a pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropiperidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperidine rings.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The difluoropiperidine group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine-1-sulfonyl chloride
  • 2-(4,4-Difluoropiperidin-1-yl)ethanamine
  • 4-Fluoropiperidine hydrochloride
  • 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine is unique due to the presence of both a difluoropiperidine and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20F2N4O

Molecular Weight

310.34 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1-pyrimidin-2-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C15H20F2N4O/c16-15(17)4-10-20(11-5-15)13(22)12-2-8-21(9-3-12)14-18-6-1-7-19-14/h1,6-7,12H,2-5,8-11H2

InChI Key

KOHBZCJBWDPOOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=CC=N3

Origin of Product

United States

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